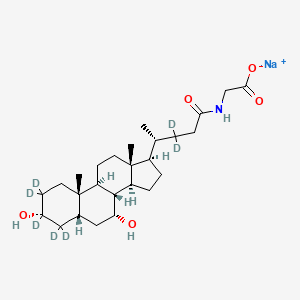
Zinquin AM ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinquin AM ester is a lipophilic, zinc-sensitive, cell-permeable fluorescent probe. It is an AM ester form of Zinquin, a commonly used sensor for cellular zinc status. This compound is widely used in scientific research for detecting zinc ions in living cells due to its ability to fluoresce upon binding with zinc ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinquin AM ester is synthesized through a series of chemical reactions involving the esterification of Zinquin with acetic acid. The process typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography and crystallization to achieve high purity levels required for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Zinquin AM ester primarily undergoes hydrolysis reactions in biological systems. The AM ester is cleaved by cytosolic esterases to release Zinquin, which then binds to zinc ions. This binding results in a fluorescent signal that can be detected using various imaging techniques .
Common Reagents and Conditions
The hydrolysis of this compound requires the presence of cytosolic esterases, which are naturally occurring enzymes in living cells. The reaction conditions typically involve physiological pH and temperature, making it suitable for in vivo applications .
Major Products Formed
The major product formed from the hydrolysis of this compound is Zinquin, which fluoresces upon binding with zinc ions. This fluorescence is used to detect and quantify zinc ions in biological samples .
Wissenschaftliche Forschungsanwendungen
Zinquin AM ester has a wide range of applications in scientific research, including:
Biology: Employed in cellular imaging to detect and monitor zinc ion concentrations in living cells.
Industry: Applied in the development of diagnostic tools and assays for zinc detection in biological samples.
Wirkmechanismus
Zinquin AM ester is retained in living cells because the AM ester is cleaved by cytosolic esterases to give Zinquin, which carries a negative charge, preventing its efflux across the plasma membrane. Zinquin then binds to zinc ions, resulting in a fluorescent signal that can be detected using various imaging techniques . This mechanism allows for the precise detection and quantification of zinc ions in living cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FluoZin-3 AM: A zinc indicator with a different fluorescence emission spectrum compared to Zinquin.
Newport Green DCF: A zinc-sensitive dye with lower specificity and sensitivity compared to Zinquin.
Uniqueness of Zinquin AM Ester
This compound is unique due to its high sensitivity and specificity for zinc ions, making it a preferred choice for detecting zinc in living cells. Its ability to be retained within cells and produce a strong fluorescent signal upon binding with zinc ions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H22N2O7S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
acetyloxymethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate |
InChI |
InChI=1S/C22H22N2O7S/c1-14-4-8-19(9-5-14)32(27,28)24-20-11-18(10-17-7-6-15(2)23-22(17)20)29-12-21(26)31-13-30-16(3)25/h4-11,24H,12-13H2,1-3H3 |
InChI-Schlüssel |
BQPOGHLPUDKWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)OCOC(=O)C)C=CC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





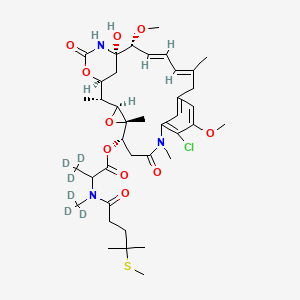
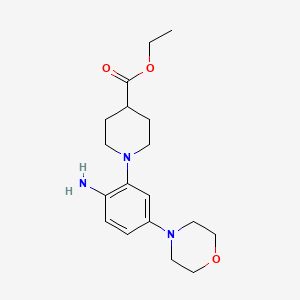
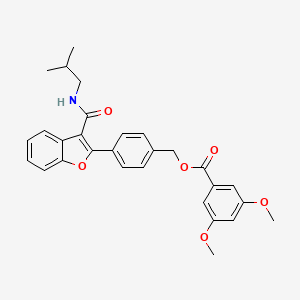

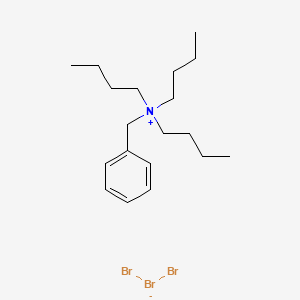

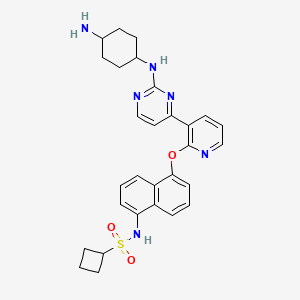
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)

